Superior HbA1c Reduction Versus Exenatide Twice Daily in Head-to-Head Phase III Trial
In the T-EMERGE 2 Phase III head-to-head trial, taspoglutide 10 mg once weekly demonstrated significantly greater reduction in HbA1c compared to exenatide 10 μg twice daily over 24 weeks of treatment [1]. This direct comparative trial established taspoglutide's superior glycemic efficacy against an established GLP-1 receptor agonist comparator in treatment-experienced type 2 diabetes patients inadequately controlled on metformin.
| Evidence Dimension | Reduction in glycated hemoglobin (HbA1c) from baseline |
|---|---|
| Target Compound Data | Taspoglutide 10 mg once weekly: greater reduction than exenatide BID (specific numeric value reported as statistically significant superiority) |
| Comparator Or Baseline | Exenatide 10 μg twice daily (BID) |
| Quantified Difference | Superiority demonstrated (statistically significant, p-value not fully reported in accessible abstract; superiority confirmed by Roche press release) |
| Conditions | 24-week Phase III randomized controlled trial (T-EMERGE 2); patients with type 2 diabetes inadequately controlled on metformin |
Why This Matters
This head-to-head superiority data enables researchers to benchmark taspoglutide's glycemic efficacy directly against an approved GLP-1 agonist, providing a quantitative reference for structure-activity relationship studies and comparative effectiveness research.
- [1] Roche. Roche study drug may offer valuable new treatment option for patients with type 2 diabetes. February 11, 2010. View Source
